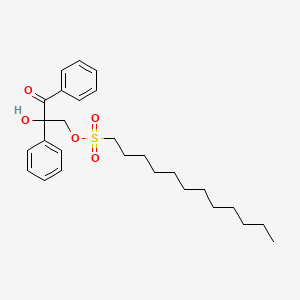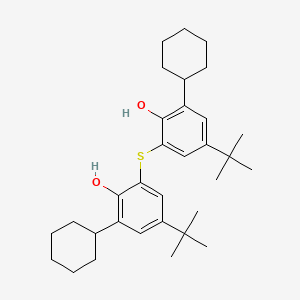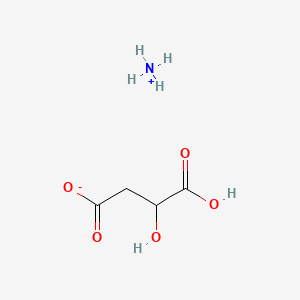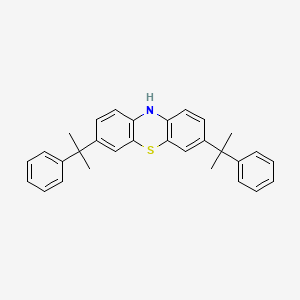
Inosine 5'-phosphosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Inosine 5’-phosphosulfate is a compound that plays a significant role in various biochemical processes. It is a derivative of inosine, a purine nucleoside, and is involved in the metabolism of sulfur-containing compounds. This compound is essential for the biosynthesis of sulfated molecules, which are crucial for numerous biological functions.
準備方法
Synthetic Routes and Reaction Conditions
Inosine 5’-phosphosulfate can be synthesized through chemoenzymatic methods. One common approach involves the use of adenosine 5’-phosphosulfate kinase and ATP sulfurylase enzymes to catalyze the formation of inosine 5’-phosphosulfate from inosine and adenosine 5’-phosphosulfate . The reaction conditions typically require a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature of around 25°C to 37°C.
Industrial Production Methods
Industrial production of inosine 5’-phosphosulfate often employs whole-cell biocatalysts expressing the necessary enzymes. This method is advantageous due to its high specificity, product purity, and reaction efficiency . The use of genetically engineered microorganisms, such as Escherichia coli, allows for the large-scale production of inosine 5’-phosphosulfate with improved yields and reduced costs .
化学反応の分析
Types of Reactions
Inosine 5’-phosphosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from inosine 5’-phosphosulfate, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of a functional group in inosine 5’-phosphosulfate with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of inosine 5’-phosphosulfate can produce inosine 5’-phosphate, while substitution reactions can yield various inosine derivatives with different functional groups .
科学的研究の応用
Inosine 5’-phosphosulfate has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of sulfated compounds.
Biology: Plays a role in the metabolism of sulfur-containing molecules and is involved in cellular signaling pathways.
Industry: Utilized in the production of flavor enhancers and food additives due to its umami taste.
作用機序
The mechanism of action of inosine 5’-phosphosulfate involves its role as a sulfate donor in sulfation reactions. It transfers sulfate groups to various substrates, facilitating the biosynthesis of sulfated molecules. This process is catalyzed by sulfotransferase enzymes, which recognize inosine 5’-phosphosulfate as a substrate and mediate the transfer of the sulfate group . The molecular targets and pathways involved include adenosine receptors and various signaling pathways in the central nervous system .
類似化合物との比較
Similar Compounds
Adenosine 5’-phosphosulfate: Another sulfate donor involved in similar biochemical processes.
3’-Phosphoadenosine-5’-phosphosulfate: Widely used in sulfation reactions and has similar applications in biology and industry.
Uniqueness
Inosine 5’-phosphosulfate is unique due to its specific role in the metabolism of sulfur-containing compounds and its involvement in various cellular processes. Its ability to act as a sulfate donor makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
29168-29-4 |
|---|---|
分子式 |
C10H13N4O11PS |
分子量 |
428.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-hydroxy-5-(6-oxo-1H-purin-9-yl)-3-sulfooxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O11PS/c15-6-7(25-27(20,21)22)4(1-23-26(17,18)19)24-10(6)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)(H2,17,18,19)(H,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
ZZYRPLIWDICTKO-KQYNXXCUSA-N |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OS(=O)(=O)O)O |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)OS(=O)(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















